Physicochemical Profiling and Synthetic Utility of 1-(1-Ethynylcyclopropyl)pyrazole in Late-Stage Drug Development
Physicochemical Profiling and Synthetic Utility of 1-(1-Ethynylcyclopropyl)pyrazole in Late-Stage Drug Development
Executive Summary
In the modern landscape of hit-to-lead optimization, the strategic selection of building blocks dictates both the pharmacokinetic viability and the synthetic modularity of a drug candidate. 1-(1-Ethynylcyclopropyl)-1H-pyrazole (CAS: 2503205-75-0) has emerged as a high-value, versatile intermediate in medicinal chemistry. By integrating a privileged pyrazole pharmacophore with a rigidifying cyclopropane ring and a bioorthogonal terminal alkyne, this molecule serves as a premier scaffold for late-stage functionalization (LSF) and library generation.
This technical guide deconstructs the physicochemical rationale behind this compound, provides quantitative profiling, and establishes field-proven, self-validating protocols for its integration into complex drug discovery workflows.
Structural Rationale: The "Why" Behind the Molecule
The architecture of 1-(1-Ethynylcyclopropyl)pyrazole is not accidental; it is a masterclass in rational drug design, combining three distinct functional domains:
The Pyrazole Core (Target Engagement): Pyrazole is a privileged nitrogen-containing heterocycle widely recognized for its favorable pharmacokinetic properties and its ability to act as both a hydrogen-bond donor and acceptor [1]. It frequently engages in π
π stacking within kinase hinge regions and enzymatic active sites.Cyclopropane-Mediated Scaffold Rigidification (Entropic Optimization): Replacing flexible alkyl chains with a cyclopropane ring drastically reduces the conformational flexibility of the molecule. This "scaffold rigidification" locks the attached pharmacophores into a specific spatial vector, reducing the entropic penalty upon target binding and significantly improving target selectivity and metabolic stability .
The Terminal Alkyne (Synthetic Modularity): The ethynyl group provides a highly reactive, yet biologically inert, handle for late-stage functionalization. It enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, allowing chemists to extend the pharmacological axis without de novo synthesis .
Caption: Structural deconstruction of 1-(1-Ethynylcyclopropyl)pyrazole and its role in drug design.
Quantitative Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic environments and biological assays . The table below summarizes the core metrics.
| Property | Value / Description |
| IUPAC Name | 1-(1-Ethynylcyclopropyl)-1H-pyrazole |
| CAS Number | 2503205-75-0 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 2 |
| Rotatable Bonds | 1 (Highly rigidified) |
| GHS Hazard Classifications | Flam. Liq. 4 (H227), Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315) |
Experimental Workflows & Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following workflows detail how to leverage the terminal alkyne of 1-(1-Ethynylcyclopropyl)pyrazole, complete with self-validating quality control steps.
Protocol A: Standardized CuAAC (Click Chemistry) for Triazole Library Generation
This protocol is optimized for generating 1,4-disubstituted 1,2,3-triazoles, a common bioisostere for amide bonds in medicinal chemistry.
Step-by-Step Methodology:
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Preparation: In a 20 mL scintillation vial, dissolve 1-(1-Ethynylcyclopropyl)pyrazole (1.0 equiv, 0.5 mmol) and the desired organic azide (1.05 equiv) in a 1:1 mixture of t -BuOH and deionized H₂O (4.0 mL total volume).
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Catalyst Initiation: Prepare a fresh aqueous solution of Sodium Ascorbate (0.2 equiv, 1.0 M). Add this to the reaction mixture, followed immediately by an aqueous solution of CuSO₄·5H₂O (0.05 equiv, 0.3 M).
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Reaction: Cap the vial and stir vigorously at room temperature for 12–24 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly non-polar alkyne spot confirms conversion.
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Workup & Metal Scavenging: Dilute the mixture with EtOAc (10 mL) and wash with an aqueous 0.1 M EDTA solution (2 × 10 mL). Crucial Step: The EDTA wash strips coordinated copper ions from the pyrazole/triazole nitrogens, preventing heavy-metal interference in downstream biological assays.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure triazole.
Caption: Standardized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Protocol B: Sonogashira Cross-Coupling for Pharmacophore Extension
To extend the rigidified scaffold into a linear, sp -hybridized vector, Sonogashira coupling with an aryl halide is utilized.
Step-by-Step Methodology:
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Degassing: In a Schlenk flask, combine 1-(1-Ethynylcyclopropyl)pyrazole (1.2 equiv), an aryl iodide (1.0 equiv), and anhydrous DMF (5.0 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser oxidative homocoupling of the terminal alkyne.
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Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv), followed by anhydrous Triethylamine (3.0 equiv) as the base.
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Coupling: Heat the reaction mixture to 70 °C for 6 hours. Self-Validation: LC-MS analysis should show the emergence of the product mass and the complete consumption of the aryl iodide.
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Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black and copper salts, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.
E-E-A-T Discussion: Causality in Experimental Choices
Scientific integrity requires moving beyond rote protocols to understand the mechanistic causality of our choices.
Why t -BuOH/H₂O for the CuAAC Reaction? The choice of a 1:1 t -BuOH/water mixture is not arbitrary. Water is essential because it accelerates the cycloaddition via the hydrophobic effect—forcing the non-polar alkyne and azide into tight proximity. However, 1-(1-Ethynylcyclopropyl)pyrazole is lipophilic. The addition of t -BuOH acts as a co-solvent that ensures the organic substrates remain partially solvated without disrupting the aqueous coordination sphere required for the Cu(I) catalytic cycle.
Why Sodium Ascorbate over direct Cu(I) salts? Directly using Cu(I) salts (like CuI) in click chemistry often leads to inconsistent yields due to the rapid disproportionation or oxidation of Cu(I) to inactive Cu(II) in the presence of trace oxygen. By using Cu(II)SO₄ and an excess of Sodium Ascorbate, we create a self-regulating system. The ascorbate continuously reduces any oxidized Cu(II) back to the active Cu(I) state in situ, ensuring a robust and reproducible catalytic turnover.
The Role of the Cyclopropane Ring in Downstream Assays From an application standpoint, incorporating the cyclopropane ring at the 1-position of the pyrazole prevents the rapid oxidative metabolism (CYP450-mediated hydroxylation) that typically plagues linear alkyl chains (e.g., ethyl or propyl groups). By utilizing 1-(1-Ethynylcyclopropyl)pyrazole, chemists proactively engineer metabolic stability into their libraries before the first biological assay is even run.
References
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL:[Link]
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Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: ACS Omega (American Chemical Society) URL:[Link]
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Late-Stage Sequential Functionalization of Arenes and Drug Molecules to Access Biaryls and Azahelicenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
